
Niphimycin
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Overview
Description
Niphimycin is an antimicrobial compound produced by the bacterium Streptomyces. It is classified as a guanidyl-polyol macrolide antibiotic due to its complex structure, which includes multiple hydroxyl groups and a guanidine moiety . This compound has shown significant antifungal activity and is primarily used in research for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niphimycin is typically isolated from the culture broth of Streptomyces species. The production involves fermentation using a medium containing soybean meal and mannitol . The fermentation process is followed by extraction using solvents such as n-hexane and ethyl acetate . The crude product is then purified using chromatography techniques, including high-performance liquid chromatography (HPLC) with a reverse-phase C-18 column .
Industrial Production Methods
Industrial production of this compound involves optimizing the culture medium to enhance the yield of the compound. This can be achieved through response surface methodology, which adjusts the concentrations of key components like starch, soybean meal, and phosphates in the medium . The optimized conditions lead to maximal production of this compound, which is then extracted and purified for use.
Chemical Reactions Analysis
Types of Reactions
Niphimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Niphimycin has a wide range of scientific research applications:
Mechanism of Action
Niphimycin exerts its effects by disrupting the cell membrane of target organisms. It binds to specific molecular targets, leading to increased membrane permeability and cell lysis . The compound also induces apoptosis and cell cycle arrest in cancer cells by increasing reactive oxygen species (ROS) production and regulating several signaling pathways .
Comparison with Similar Compounds
Niphimycin is unique among guanidyl-polyol macrolide antibiotics due to its specific structure and biological activity. Similar compounds include:
Nigericin: Another polyether antibiotic produced by Streptomyces, known for its ionophore activity.
Elaiophylin: A macrolide antibiotic with antifungal properties, also produced by Streptomyces.
Amycins A and B: Novel this compound analogs with similar structures but different biological activities.
This compound stands out due to its potent antifungal activity and potential therapeutic applications, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
12676-71-0 |
---|---|
Molecular Formula |
C59H103N3O18 |
Molecular Weight |
1142.5 g/mol |
IUPAC Name |
3-oxo-3-[[(10E,12E,15R,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E,2S,4S)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid |
InChI |
InChI=1S/C59H103N3O18/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43(78-54(74)32-53(72)73)29-44-30-51(70)56(75)59(77,80-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(76)79-55/h10-11,15-16,19-21,24,34-52,55-56,63-71,75,77H,12-14,17-18,22-23,25-33H2,1-9H3,(H,72,73)(H3,60,61,62)/b11-10+,19-15+,20-16+,24-21+/t34-,35?,36?,37?,38-,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,55-,56?,59?/m0/s1 |
InChI Key |
VAYOSPAPALLOIO-WBWCZIISSA-N |
Isomeric SMILES |
CC1CCC(C(C(CC(C(/C=C/C(C(C(=O)O[C@@H](C(/C=C/C=C/C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)[C@@H](C)C[C@@H](C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O |
Canonical SMILES |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |
Synonyms |
Niphimycin |
Origin of Product |
United States |
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